Tianeptine

Catalog No.
S598081
CAS No.
72797-41-2
M.F
C21H25ClN2O4S
M. Wt
437 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tianeptine

CAS Number

72797-41-2

Product Name

Tianeptine

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid

Molecular Formula

C21H25ClN2O4S

Molecular Weight

437 g/mol

InChI

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)

InChI Key

JICJBGPOMZQUBB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Synonyms

(3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)-7-aminoheptanoic acid, coaxil, Stablon, tianeptine, tianeptine, (+-)-isomer, tianeptine, monosodium salt, tianeptine, monosodium salt, (+-)-isomer

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Antidepressant Effects

Several studies have explored the effectiveness of Tianeptine in treating major depressive disorder. These studies generally found it to be as effective as other commonly used antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs) []. However, the exact mechanism of action by which Tianeptine exerts its antidepressant effects is still being investigated [].

Opioid Receptor Activity

Tianeptine exhibits a unique characteristic by acting as a full agonist at the mu-opioid receptor []. This activity contributes to its potential for both therapeutic and problematic effects. While it may contribute to its antidepressant effects and pain-relieving properties, it also carries a significant risk of dependence and abuse [].

Additional Research Areas

Research on Tianeptine's potential applications extends beyond its primary use as an antidepressant. Studies have explored its potential benefits in treating:

  • Anxiety: Tianeptine has shown promise in alleviating anxiety symptoms in patients with depression [].
  • Irritable Bowel Syndrome (IBS): Some studies suggest Tianeptine may improve symptoms like abdominal pain and diarrhea in IBS patients [].

Tianeptine is an atypical tricyclic antidepressant (TCA) originally developed in France in the 1960s []. Unlike other TCAs, it has a different chemical structure and possesses a unique mechanism of action []. Research has primarily investigated its potential for treating depression and anxiety [, ].


Molecular Structure Analysis

Tianeptine's molecular structure consists of a tricyclic core with a sulfur atom and a carboxylic acid group []. This structure differentiates it from other TCAs, which lack the sulfur atom []. The presence of the sulfur atom is believed to contribute to its unique pharmacological properties [].


Physical And Chemical Properties Analysis

Tianeptine exists as a white crystalline powder []. Scientific reports indicate a melting point of 115-116 °C []. It is highly soluble in water [].

The exact mechanism by which Tianeptine exerts its antidepressant effects is not fully understood []. Research suggests it may influence mood by interacting with multiple neurotransmitter systems in the brain, including glutamate and opioid receptors [, ].

XLogP3

1.2

Boiling Point

609.2

Melting Point

148

UNII

XV6773012I

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

169293-31-6
191172-75-5
72797-41-2
66981-73-5

Wikipedia

Tianeptine

Biological Half Life

Approximately 2.5 h

Dates

Modify: 2023-08-15
Wilde MI, Benfield P: Tianeptine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depression and coexisting anxiety and depression. Drugs. 1995 Mar;49(3):411-39. [PMID:7774514]
Kole MH, Swan L, Fuchs E: The antidepressant tianeptine persistently modulates glutamate receptor currents of the hippocampal CA3 commissural associational synapse in chronically stressed rats. Eur J Neurosci. 2002 Sep;16(5):807-16. [PMID:12372016]
Sohn W, Lee OY, Kwon JG, Park KS, Lim YJ, Kim TH, Jung SW, Kim JI: Tianeptine vs amitriptyline for the treatment of irritable bowel syndrome with diarrhea: a multicenter, open-label, non-inferiority, randomized controlled study. Neurogastroenterol Motil. 2012 Sep;24(9):860-e398. doi: 10.1111/j.1365-2982.2012.01945.x. Epub 2012 Jun 11. [PMID:22679908]
Reagan LP, Hendry RM, Reznikov LR, Piroli GG, Wood GE, McEwen BS, Grillo CA: Tianeptine increases brain-derived neurotrophic factor expression in the rat amygdala. Eur J Pharmacol. 2007 Jun 22;565(1-3):68-75. doi: 10.1016/j.ejphar.2007.02.023. Epub 2007 Feb 20. [PMID:17368617]
Delbende C, Contesse V, Mocaer E, Kamoun A, Vaudry H: The novel antidepressant, tianeptine, reduces stress-evoked stimulation of the hypothalamo-pituitary-adrenal axis. Eur J Pharmacol. 1991 Sep 24;202(3):391-6. [PMID:1660816]
Cooper CM, Whiting DA, Cowen PJ, Harmer CJ: Tianeptine in an experimental medicine model of antidepressant action. J Psychopharmacol. 2015 May;29(5):582-90. doi: 10.1177/0269881115573810. Epub 2015 Mar 10. [PMID:25759404]
Fromenty B, Freneaux E, Labbe G, Deschamps D, Larrey D, Letteron P, Pessayre D: Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochem Pharmacol. 1989 Nov 1;38(21):3743-51. [PMID:2597170]
Grislain L, Gele P, Bertrand M, Luijten W, Bromet N, Salvadori C, Kamoun A: The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metab Dispos. 1990 Sep-Oct;18(5):804-8. [PMID:1981739]
Salvadori C, Ward C, Defrance R, Hopkins R: The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundam Clin Pharmacol. 1990;4(1):115-25. [PMID:2341111]
Szafarz M, Wencel A, Pociecha K, Fedak FA, Wlaz P, Wyska E: Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn Schmiedebergs Arch Pharmacol. 2018 Feb;391(2):185-196. doi: 10.1007/s00210-017-1448-2. Epub 2017 Dec 12. [PMID:29230490]
McEwen BS, Chattarji S, Diamond DM, Jay TM, Reagan LP, Svenningsson P, Fuchs E: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation. Mol Psychiatry. 2010 Mar;15(3):237-49. doi: 10.1038/mp.2009.80. Epub 2009 Aug 25. [PMID:19704408]
Royer RJ, Albin H, Barrucand D, Salvadori-Failler C, Kamoun A: Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clin Neuropharmacol. 1988;11 Suppl 2:S90-6. [PMID:3180120]
Gassaway MM, Rives ML, Kruegel AC, Javitch JA, Sames D: The atypical antidepressant and neurorestorative agent tianeptine is a mu-opioid receptor agonist. Transl Psychiatry. 2014 Jul 15;4:e411. doi: 10.1038/tp.2014.30. [PMID:25026323]
Samuels BA, Nautiyal KM, Kruegel AC, Levinstein MR, Magalong VM, Gassaway MM, Grinnell SG, Han J, Ansonoff MA, Pintar JE, Javitch JA, Sames D, Hen R: The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology. 2017 Sep;42(10):2052-2063. doi: 10.1038/npp.2017.60. Epub 2017 Mar 17. [PMID:28303899]
Datla KP, Curzon G: Behavioural and neurochemical evidence for the decrease of brain extracellular 5-HT by the antidepressant drug tianeptine. Neuropharmacology. 1993 Sep;32(9):839-45. [PMID:7694170]
Sonawalla S, Chakraborty N, Parikh R: Treatment of major depression and anxiety with the selective serotonin re-uptake enhancer tianeptine in the outpatient psychiatric care setting of India. J Indian Med Assoc. 2003 Feb;101(2):116-7, 124. [PMID:12841497]
Dziedzicka-Wasylewska M, Rogoz Z, Skuza G, Dlaboga D, Maj J: Effect of repeated treatment with tianeptine and fluoxetine on central dopamine D(2) /D(3) receptors. Behav Pharmacol. 2002 Mar;13(2):127-38. [PMID:11981225]
Tianeptine
Tianeptine properties
The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation
Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method
Effects of tianeptine on symptoms of fibromyalgia via BDNF signaling in a fibromyalgia animal model
Anxiety- rather than depression-like behavior is associated with adult neurogenesis in a female mouse model of higher trait anxiety- and comorbid depression-like behavior
Antidepressants: Past, Present and Future
TIANEPTINE DRUG INFORMATION
Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine
Management of Respiratory Depression from Tianeptine Overdose with Naloxone
HMDB, Tianeptine Metabocard
Targeting opioid receptor signalling in depression: do we need selective kappa opioid receptor antagonists?
The kappa opioid receptor: from addiction to depression, and back

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